4-hydroxy-2-oxo-N'-(phenylcarbonyl)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzoyl group, and a carbohydrazide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with propylamine to introduce the propyl group. Finally, the carbohydrazide moiety is introduced through the reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar chemical reactivity and biological activities.
Quinoline-3-carbohydrazides: These compounds have a similar carbohydrazide moiety and are studied for their potential therapeutic applications.
Uniqueness
N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the benzoyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N'-benzoyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H19N3O4/c1-2-12-23-15-11-7-6-10-14(15)17(24)16(20(23)27)19(26)22-21-18(25)13-8-4-3-5-9-13/h3-11,24H,2,12H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
YNYVSTFFLOZFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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